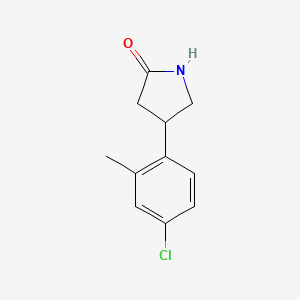
1-(1-Chlorobutan-2-YL)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorobutan-2-yl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a chlorine atom attached to a benzene ring, along with a butyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 1-chlorobutane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the reaction between the aromatic ring and the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chlorobutan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Products include alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
1-(1-Chlorobutan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-2-chlorobenzene
Uniqueness
1-(1-Chlorobutan-2-yl)-2-fluorobenzene is unique due to the specific positioning of the fluorine and chlorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications in various fields .
Propriétés
Formule moléculaire |
C10H12ClF |
|---|---|
Poids moléculaire |
186.65 g/mol |
Nom IUPAC |
1-(1-chlorobutan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
Clé InChI |
GSTHEDVZCACJPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)

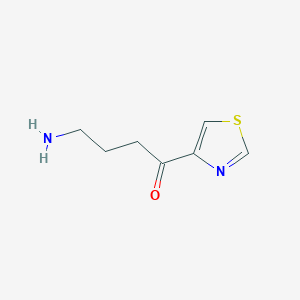
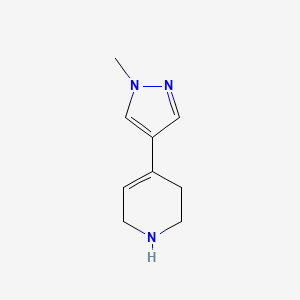
amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

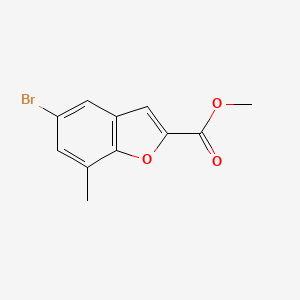
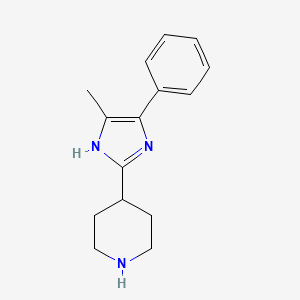


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
